molecular formula C15H14F3NO4 B258098 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

货号 B258098
分子量: 329.27 g/mol
InChI 键: ADFBGRDZUXKUKP-NOOOWODRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of glutamate, an excitatory neurotransmitter, from the synaptic cleft. TBOA has been extensively studied for its potential in treating neurological disorders such as epilepsy and stroke.

作用机制

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid inhibits the reuptake of glutamate by binding to the glutamate transporters. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects
3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the striatum, leading to increased locomotor activity. 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

实验室实验的优点和局限性

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of these transporters in neurological disorders. However, 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several limitations. It is highly toxic and can cause neuronal damage at high concentrations. Additionally, 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for research on 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is the potential for 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid as a treatment for epilepsy and stroke. Further studies are needed to determine the optimal dosage and administration of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid for these conditions. Additionally, research is needed to better understand the biochemical and physiological effects of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, particularly its effects on BDNF expression. Finally, there is potential for the development of new, less toxic inhibitors of glutamate transporters based on the structure of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

合成方法

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-(Trifluoromethyl)aniline with ethyl chloroformate to form 3-(Trifluoromethyl)anilinoformate. This intermediate is then reacted with 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid to form 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

科学研究应用

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been widely used in scientific research to study the role of glutamate transporters in neurological disorders. Studies have shown that 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can increase the duration and frequency of seizures in animal models, indicating its potential in treating epilepsy. 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to reduce the size of infarcts in animal models of stroke, suggesting its potential in treating stroke.

属性

产品名称

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

分子式

C15H14F3NO4

分子量

329.27 g/mol

IUPAC 名称

(1R,2R,3S,4S)-2-[[3-(trifluoromethyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C15H14F3NO4/c16-15(17,18)7-2-1-3-8(6-7)19-13(20)11-9-4-5-10(23-9)12(11)14(21)22/h1-3,6,9-12H,4-5H2,(H,19,20)(H,21,22)/t9-,10+,11+,12-/m1/s1

InChI 键

ADFBGRDZUXKUKP-NOOOWODRSA-N

手性 SMILES

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

规范 SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。